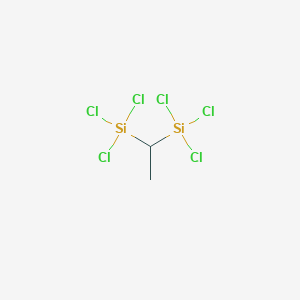
Ethylidenebis(trichlorosilane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylidenebis(trichlorosilane) is a useful research compound. Its molecular formula is C2H4Cl6Si2 and its molecular weight is 296.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethylidenebis(trichlorosilane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylidenebis(trichlorosilane) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Silicon-Based Materials
Ethylidenebis(trichlorosilane) is primarily utilized as a precursor for producing high-purity silicon materials. Its unique chemical structure allows it to participate in reactions that yield polysilicon, which is essential for the manufacture of solar cells and semiconductor devices. The compound can be used in processes such as:
- Chemical Vapor Deposition (CVD): Ethylidenebis(trichlorosilane) can be decomposed at elevated temperatures to deposit silicon films on substrates. This method is crucial for creating thin films used in photovoltaic cells and microelectronics .
- Silicon Nanostructures: The compound can facilitate the formation of silicon nanoparticles and nanowires through various synthesis methods, contributing to advancements in nanoelectronics and photonics .
Chemical Vapor Deposition (CVD) Techniques
The CVD process involving ethylidenebis(trichlorosilane) is significant due to its ability to produce high-quality silicon films with controlled thickness and uniformity. Key advantages include:
- High Purity Films: The use of ethylidenebis(trichlorosilane) results in silicon films that exhibit minimal contamination, which is crucial for electronic applications where impurities can affect performance .
- Versatility: This compound can be combined with other silanes to modify the properties of the deposited films, allowing for tailored electrical and optical characteristics .
Nanotechnology Applications
In the realm of nanotechnology, ethylidenebis(trichlorosilane) shows promise due to its potential for creating advanced materials with unique properties. Applications include:
- Nanocomposites: By incorporating ethylidenebis(trichlorosilane) into polymer matrices, researchers can enhance mechanical strength and thermal stability, making them suitable for aerospace and automotive applications .
- Functional Coatings: The compound can be used to develop coatings that provide hydrophobic or oleophobic surfaces, which are valuable in various industrial applications including electronics and textiles .
Case Study 1: Silicon Film Production
A study conducted by researchers at a leading semiconductor facility demonstrated that using ethylidenebis(trichlorosilane) as a precursor resulted in silicon films with a deposition rate significantly higher than traditional methods. The films exhibited excellent electrical properties, making them ideal for high-performance transistors.
Case Study 2: Nanoparticle Synthesis
In another research project focused on nanotechnology, scientists synthesized silicon nanoparticles using ethylidenebis(trichlorosilane). These nanoparticles were characterized by their uniform size distribution and high surface area, enhancing their effectiveness in drug delivery systems.
Propriétés
Numéro CAS |
18076-92-1 |
|---|---|
Formule moléculaire |
C2H4Cl6Si2 |
Poids moléculaire |
296.9 g/mol |
Nom IUPAC |
trichloro(1-trichlorosilylethyl)silane |
InChI |
InChI=1S/C2H4Cl6Si2/c1-2(9(3,4)5)10(6,7)8/h2H,1H3 |
Clé InChI |
GQMOTYMECCJBDG-UHFFFAOYSA-N |
SMILES |
CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
SMILES canonique |
CC([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Key on ui other cas no. |
18076-92-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















